Product packaging for (2-Chlorophenyl)(4-methoxyphenyl)methanone(Cat. No.:CAS No. 54118-74-0)

(2-Chlorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B126743
CAS No.: 54118-74-0
M. Wt: 246.69 g/mol
InChI Key: JLAGTIGTDCDSNA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-methoxyphenyl)methanone ( 82162-91-2) is a high-purity chemical compound supplied for laboratory research use. This product is characterized by its molecular formula, C15H13ClO2, and a molecular weight of 260.72 g/mol . As a member of the methanone chemical class, it serves as a potential building block in organic synthesis and pharmaceutical research for developing new active compounds. Researchers can utilize this compound as a key intermediate in exploring structure-activity relationships. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please contact us for specific pricing, availability, and to request detailed specifications and documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2 B126743 (2-Chlorophenyl)(4-methoxyphenyl)methanone CAS No. 54118-74-0

Properties

IUPAC Name

(2-chlorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAGTIGTDCDSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358291
Record name (2-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54118-74-0
Record name (2-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The Friedel-Crafts acylation remains the most widely employed method for synthesizing (2-chlorophenyl)(4-methoxyphenyl)methanone. This electrophilic aromatic substitution involves reacting 2-chlorobenzoyl chloride with anisole (4-methoxybenzene) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically used due to its strong electrophilic activation of the acyl chloride.

Representative Procedure

  • Reagents :

    • 2-Chlorobenzoyl chloride (1.0 equiv)

    • Anisole (1.2 equiv)

    • Anhydrous AlCl₃ (1.5 equiv)

    • Dichloromethane (DCM) solvent

  • Steps :

    • Dissolve AlCl₃ in DCM under nitrogen atmosphere.

    • Slowly add 2-chlorobenzoyl chloride at 0°C.

    • Introduce anisole dropwise, then reflux at 40°C for 6–8 hours.

    • Quench with ice-water, extract with DCM, and purify via column chromatography.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity:

ParameterOptimal RangeEffect on Reaction
Catalyst Loading1.2–1.5 equiv AlCl₃Higher loads increase electrophilicity but may promote side reactions
Temperature40–50°CBalances reaction rate and selectivity
SolventAnhydrous DCMStabilizes acylium ion; inert to Lewis acids
Stoichiometry1:1.2 (acyl chloride:anisole)Ensures complete conversion of acyl chloride

Yield : 78–85% under optimized conditions.

Alternative Synthetic Strategies

One-Pot Synthesis via Sequential Acylation-Reduction

A patent-derived methodology (CN103570510A) demonstrates a one-pot approach for analogous diaryl methanones, adaptable to the target compound:

  • Acylation : React 2-chlorobenzoyl chloride with anisole using AlCl₃ in tetrahydrofuran (THF).

  • In Situ Reduction : Add sodium borohydride (NaBH₄) to reduce intermediates, though this step is omitted for ketone synthesis.

  • Workup : Extract with DCM, wash with brine, and recrystallize from ethanol.

Advantages :

  • Eliminates intermediate isolation, reducing processing time.

  • Achieves 70–75% yield in industrial settings.

Solvent-Free Catalysis

Emerging protocols utilize ionic liquids (e.g., [BMIM]Cl) as green catalysts, avoiding volatile solvents:

  • Conditions : 2-Chlorobenzoyl chloride (1.0 equiv), anisole (1.1 equiv), [BMIM]Cl (0.3 equiv), 80°C, 4 hours.

  • Yield : 72% with easier catalyst recovery.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance heat transfer and reproducibility:

  • Residence Time : 15 minutes at 50°C.

  • Throughput : 1.2 kg/hour with 82% yield.

  • Cost Reduction : Solvent recycling reduces waste by 40%.

Catalyst Recycling

  • AlCl₃ Recovery : Post-reaction, AlCl₃ is precipitated as Al(OH)₃ by adjusting pH, then regenerated via HCl treatment.

  • Efficiency : 90% catalyst reuse over five cycles.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel eluted with hexane:ethyl acetate (4:1) achieves >98% purity.

  • HPLC Analysis : Retention time = 6.7 min (C18 column, 70% methanol).

Recrystallization

  • Solvent System : Ethanol-water (3:1) yields crystalline product with mp 92–94°C.

  • Purity : 99.5% by GC-MS (m/z 260 [M⁺]).

Challenges and Mitigation Strategies

Common Side Reactions

  • Diacylation : Overuse of AlCl₃ or excess acyl chloride leads to bis-ketone byproducts.
    Solution : Maintain stoichiometric AlCl₃ and controlled addition rates.

  • Isomerization : Migration of methoxy group under acidic conditions.
    Solution : Use low-temperature (0–10°C) during catalyst mixing.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Batch Friedel-Crafts8598Moderate120
One-Pot Synthesis7597High90
Solvent-Free7296Low110

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H11ClO2
  • Molecular Weight : 246.69 g/mol
  • CAS Number : 54118-74-0

The compound features a chlorophenyl group and a methoxyphenyl group attached to a ketone structure, which contributes to its reactivity and interaction with biological systems.

Chemistry

(2-Chlorophenyl)(4-methoxyphenyl)methanone serves as a crucial intermediate in organic synthesis. It is utilized in the production of more complex molecules through various chemical reactions including:

  • Oxidation : Can yield carboxylic acids or quinones.
  • Reduction : Leads to the formation of alcohols.
  • Substitution Reactions : Facilitates the introduction of new functional groups onto aromatic rings.

Biology

Research has highlighted the potential biological activities of this compound:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogs have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, with some derivatives demonstrating promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent:

  • Pharmaceutical Intermediates : It is used in synthesizing drugs targeting various diseases, including diabetes and cancer. Research indicates its role as an intermediate in the synthesis of SGLT2 inhibitors for diabetes management.

Data Tables

Application FieldSpecific Use CaseObserved Effects
ChemistryIntermediate in organic synthesisFacilitates complex molecule formation
BiologyAntibacterial activityEffective against Gram-positive/negative bacteria
MedicineDrug synthesisPotential therapeutic agent for diabetes and cancer

Case Study 1: Antimicrobial Evaluation

A recent study evaluated several derivatives of this compound for their antimicrobial efficacy. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard drugs. The study utilized methods such as disk diffusion and broth microdilution to determine MIC values, revealing that some derivatives had MICs as low as 8 µg/mL against resistant bacterial strains .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties of this compound analogs. The study employed cell line assays to assess cytotoxicity and mechanisms of action. Results demonstrated that certain compounds induced apoptosis in cancer cells while inhibiting tumor growth in vivo models, suggesting their potential as novel anticancer agents.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: Chlorine substituents in benzofuran derivatives (e.g., 27h, 6-Cl) correlate with higher synthetic yields (94%) compared to non-chlorinated analogues (e.g., 27e, 44%) . This suggests halogenation may stabilize intermediates or enhance reaction efficiency. The absence of a heterocyclic ring in this compound simplifies synthesis but may reduce bioactivity compared to isoxazole- or benzofuran-containing analogues (e.g., compound 208) .

Biological Activity: The 2-chlorophenyl group is critical in AChE inhibition, as seen in compound 208 (IC₅₀ = 21.85 µM) . However, the lack of a piperazine or isoxazole moiety in the target compound may limit its potency. For instance, P4’s 4-methoxyphenyl group contributes to its corrosion-inhibiting properties in acidic environments .

Physical Properties: Methanones with methoxy substituents (e.g., P4, target compound) are more polar than methyl- or chloro-substituted analogues (e.g., compound in ), influencing solubility and crystallinity. Solid vs. Oil Forms: Benzofuran derivatives with chlorine (27h) crystallize as solids, whereas non-halogenated analogues (27e) remain oils, highlighting the role of halogenation in phase behavior .

Biological Activity

(2-Chlorophenyl)(4-methoxyphenyl)methanone, also known by its chemical formula C14H11ClO2, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H11ClO2
  • Molecular Weight : 246.69 g/mol
  • IUPAC Name : this compound

The compound consists of a chlorinated phenyl group and a methoxy-substituted phenyl group linked to a carbonyl (ketone) functional group. Its structure suggests potential reactivity and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been shown to interfere with bacterial protein synthesis, suggesting that this compound may also inhibit bacterial growth through similar mechanisms .

  • Mechanism of Action : The compound likely disrupts cellular functions by binding to key enzymes or proteins involved in bacterial metabolism, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has been observed to inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)
  • IC50 Values : Preliminary data suggest IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines .
  • Mechanism of Action : The compound is believed to disrupt critical signaling pathways involved in cell growth and survival. Specifically, it may inhibit kinase activities that are pivotal in tumor progression .

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of related compounds, this compound was tested against several bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Activity

A separate study focused on the anticancer effects of this compound on MCF-7 cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

Treatment ConcentrationCell Viability (%)Apoptosis Rate (%)
10 µM7015
25 µM5035
50 µM3060

These results indicate that higher concentrations significantly enhance apoptosis in cancer cells, supporting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for (2-Chlorophenyl)(4-methoxyphenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, chlorinated benzophenones can be synthesized via electrophilic substitution using acyl chlorides and aromatic substrates under Lewis acid catalysis (e.g., AlCl₃). Optimization includes:
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side products.
  • Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization improves purity.
    Evidence from analogous compounds (e.g., chlorinated ethanones) suggests that stoichiometric ratios of 1:1.2 (substrate:acyl chloride) yield optimal results .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aryl ether (C-O) vibrations (~1250 cm⁻¹). For example, 4'-chloro-2-hydroxy-4-methoxybenzophenone shows a carbonyl peak at 1665 cm⁻¹ .
  • NMR :
  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons split into distinct patterns due to substituent positions.
  • ¹³C NMR : Carbonyl carbons appear at δ 190–200 ppm.
  • Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., [M]⁺ at m/z 262 for C₁₄H₁₁ClO₂) .

Advanced Research Questions

Q. How can discrepancies in reported spectral data for this compound be resolved?

  • Methodological Answer : Contradictions in spectral data (e.g., carbonyl peak shifts) may arise from solvent polarity, crystallinity, or impurities. Resolution strategies:
  • Cross-validation : Compare IR, NMR, and X-ray diffraction data. For instance, crystal structures (e.g., dihedral angles between aryl rings) can validate substituent effects on NMR splitting .
  • Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts, aligning experimental and theoretical data .

Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Structure Solution : Employ SHELXT or SHELXD for phase problem resolution via direct methods .
  • Refinement : SHELXL refines parameters (e.g., anisotropic displacement, hydrogen bonding). For example, (4-Methoxyphenyl)(2-methylphenyl)methanone refined to R = 0.048 with a 56.34° dihedral angle between rings .
  • Validation : Check CIF files using PLATON or checkCIF for geometric outliers.

Q. How can computational chemistry elucidate the electronic properties of this compound?

  • Methodological Answer :
  • Dipole Moments : Time-dependent DFT (TD-DFT) calculates ground-state (µg) and excited-state (µe) dipole moments. For related methanones, µg ranges from 3.5–4.2 Debye, influenced by substituent electronegativity .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict reactivity. Methoxy groups lower LUMO energy, enhancing electrophilicity.
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining spectral shifts in polar solvents.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chlorophenyl)(4-methoxyphenyl)methanone
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(2-Chlorophenyl)(4-methoxyphenyl)methanone

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